

# Spectroscopic data of beta-Bromostyrene (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: *beta-Bromostyrene*

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## Spectroscopic Analysis of $\beta$ -Bromostyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for  $\beta$ -bromostyrene, a valuable intermediate in organic synthesis. The document presents key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols. This information is critical for the accurate identification, characterization, and quality control of  $\beta$ -bromostyrene in research and development settings.

## Spectroscopic Data Summary

The spectroscopic data for the cis ((Z)- $\beta$ -bromostyrene) and trans ((E)- $\beta$ -bromostyrene) isomers of  $\beta$ -bromostyrene are summarized below. These tables provide a quick reference for the characteristic spectral features of each isomer.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data of  $\beta$ -Bromostyrene

Isomer	Solvent	Chemical Shift ( $\delta$ ) in ppm
(E)- $\beta$ -Bromostyrene	CDCl <sub>3</sub>	6.66 (d, 1H, J = 18.1 Hz), 6.99 (s, 1H), 7.21 (m, 5H)
(Z)- $\beta$ -Bromostyrene	CDCl <sub>3</sub>	6.43 (d, 1H, J = 8 Hz), 7.08 (d, 1H, J = 8 Hz), 7.22-7.85 (m, 5H)[1]

Table 2: <sup>13</sup>C NMR Spectroscopic Data of (E)- $\beta$ -Bromostyrene

Solvent	Chemical Shifts ( $\delta$ ) in ppm
CDCl <sub>3</sub>	127.1, 128.6, 128.9, 137.5, 149.6

Note: Detailed <sup>13</sup>C NMR data for the (Z)-isomer was not readily available in the searched literature.

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of  $\beta$ -Bromostyrene

Isomer	Technique	Wavenumber (cm <sup>-1</sup> )	Assignment
(Z)- $\beta$ -Bromostyrene	Neat	3095, 3040, 1620, 1500, 1450, 1333, 1032, 930, 920, 830, 770, 700[1]	C-H stretch (aromatic & vinylic), C=C stretch (alkene & aromatic), C-H bend, C-Br stretch region
(E)- $\beta$ -Bromostyrene	Solution (10% in CCl <sub>4</sub> for 3800-1333 cm <sup>-1</sup> and 10% in CS <sub>2</sub> for 1333-450 cm <sup>-1</sup> )	Not specified in detail, but a spectrum is available for reference.[2]	C-H stretch, C=C stretch, C-H bend, C-Br stretch region

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for  $\beta$ -Bromostyrene

Ionization Method	Key m/z Values (Relative Intensity, %)
Electron Ionization (EI)	184 ( $M^+$ , due to $^{81}\text{Br}$ ), 182 ( $M^+$ , due to $^{79}\text{Br}$ ), 103

Note: The mass spectrum shows a characteristic isotopic pattern for bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in approximately a 1:1 ratio), resulting in two molecular ion peaks at m/z 182 and 184.[3]

## Experimental Protocols

The following sections detail generalized protocols for acquiring the spectroscopic data presented above. These methodologies are standard for the analysis of liquid organic compounds like  $\beta$ -bromostyrene.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 1. Sample Preparation:

- Accurately weigh approximately 5-25 mg of  $\beta$ -bromostyrene for  $^1\text{H}$  NMR or 50-100 mg for  $^{13}\text{C}$  NMR.
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a clean, dry vial.
- To ensure a homogeneous magnetic field, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
- The final sample height in the NMR tube should be approximately 4-5 cm.
- Cap the NMR tube securely.

### 2. $^1\text{H}$ and $^{13}\text{C}$ NMR Data Acquisition:

- The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for  $^1\text{H}$  and 75 MHz or higher for  $^{13}\text{C}$ .

- Before data acquisition, the magnetic field is shimmed to optimize its homogeneity, which ensures sharp spectral lines.
- For  $^1\text{H}$  NMR, a standard pulse sequence is used to acquire the free induction decay (FID).
- For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum and improve the signal-to-noise ratio.
- The acquired FID is then Fourier transformed to generate the frequency-domain NMR spectrum.
- The chemical shifts are referenced to the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).

## Infrared (IR) Spectroscopy

### 1. Sample Preparation (Neat Liquid):

- Since  $\beta$ -bromostyrene is a liquid at room temperature, it can be analyzed directly as a thin film.
- Place a single drop of the neat liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

### 2. IR Spectrum Acquisition:

- Place the "sandwich" of salt plates in the sample holder of the FTIR spectrometer.
- Acquire a background spectrum of the empty sample compartment to subtract absorbances from atmospheric  $\text{CO}_2$  and water vapor.
- Acquire the sample spectrum. The instrument passes a beam of infrared radiation through the sample, and the detector measures the amount of light that is transmitted at each wavelength.

- The resulting interferogram is Fourier transformed by the instrument's software to produce the infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

### 1. Sample Introduction and Ionization (Electron Ionization - EI):

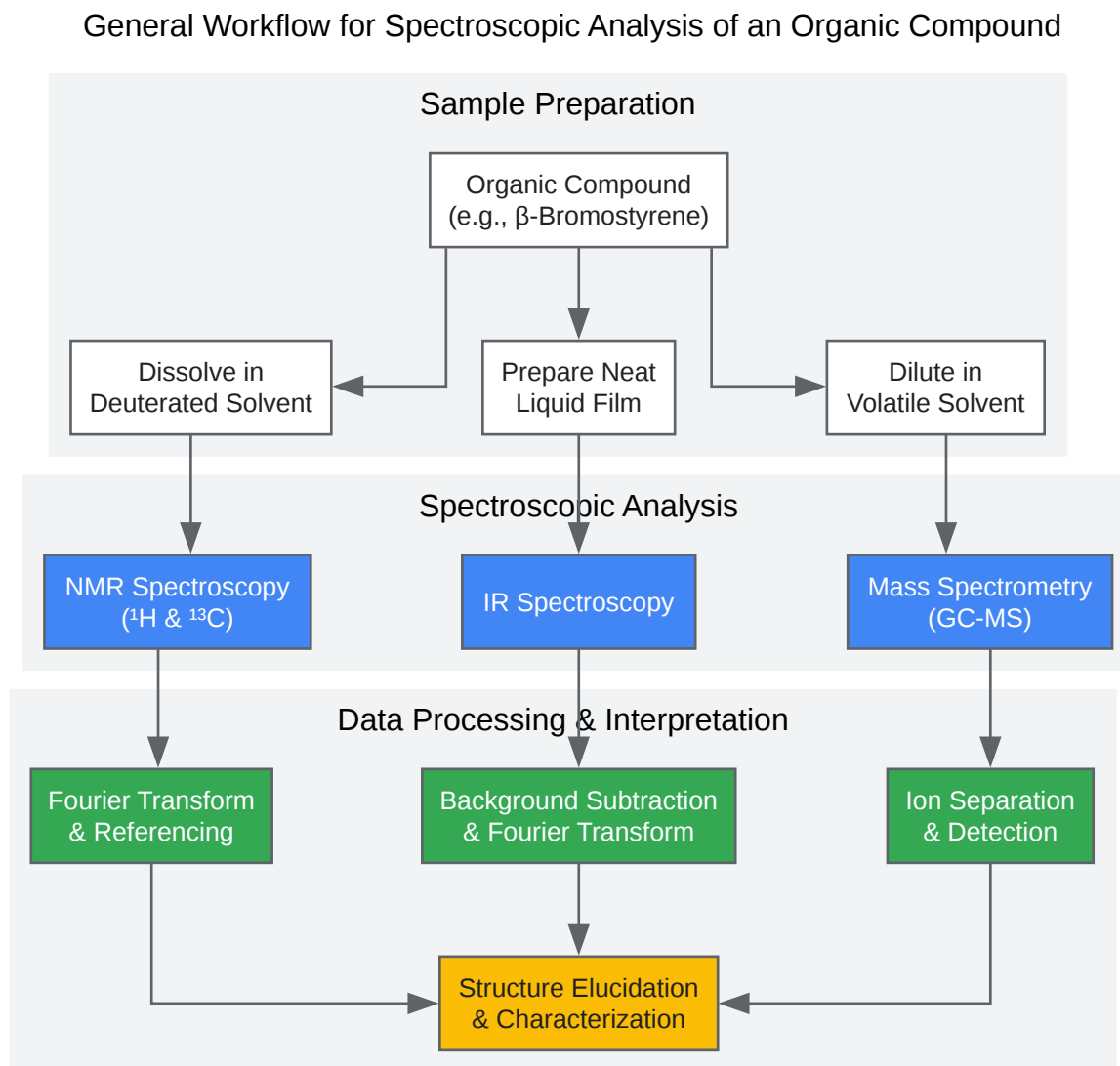
- For volatile compounds like  $\beta$ -bromostyrene, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.
- A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.
- A small volume (typically 1  $\mu\text{L}$ ) of the solution is injected into the gas chromatograph.
- The sample is vaporized and separated from the solvent and any impurities on the GC column.
- As the purified  $\beta$ -bromostyrene elutes from the column, it enters the ion source of the mass spectrometer.
- In the ion source, the molecules are bombarded with a high-energy beam of electrons (typically 70 eV), causing them to ionize and fragment.

### 2. Mass Analysis and Detection:

- The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole).
- The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- The separated ions are detected, and the signal is amplified to produce a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ .

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as  $\beta$ -bromostyrene.



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Caption: Workflow of Spectroscopic Analysis.

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